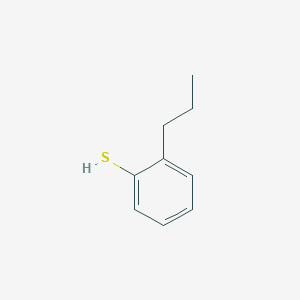

2-Propylbenzene-1-thiol

Description

Contextualization of Aryl Thiols in Modern Organic Synthesis and Materials Science

Aryl thiols, the class of compounds to which 2-Propylbenzene-1-thiol belongs, are fundamental building blocks in organic chemistry. nih.govbeilstein-journals.org Their utility stems from the reactivity of the thiol group, which can be readily converted into other functional groups, most notably thioethers (sulfides) through C–S bond formation. nih.govbeilstein-journals.org For decades, the synthesis of aryl thiols relied on methods like the Leukart thiophenol synthesis or the Newman–Kwart reaction, which often necessitate harsh reaction conditions. beilstein-journals.org The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this area, providing milder and more efficient pathways to these valuable compounds. nih.govbeilstein-journals.org Catalytic systems, particularly those based on copper, enable the coupling of aryl halides with sulfur sources to produce aryl thiols and their derivatives. organic-chemistry.orgorganic-chemistry.org These synthetic advancements have broadened the accessibility of complex aryl thiols for applications in pharmaceuticals and agrochemicals. researchgate.netspringerprofessional.de

In materials science, the incorporation of sulfur atoms into organic molecules can significantly enhance the photophysical and biological properties of the resulting materials. researchgate.net Aryl thioethers, which are directly synthesized from aryl thiols, are crucial components in advanced polymers like aryl polythioethers, which exhibit superior properties compared to their polyether analogues. nih.gov The soft and polarizable nature of the sulfur atom in aryl thiols also makes them ideal ligands for creating sulfur-functionalized metal-organic frameworks (MOFs), which have unique affinities for various metal ions. nih.gov Furthermore, the broader family of organosulfur compounds is under active investigation for applications in next-generation energy storage systems, such as rechargeable lithium-sulfur batteries. rsc.org Aromatic thiols have also demonstrated potential as highly effective, oxygen-insensitive photoinitiators for radical-mediated polymerization processes. acs.org

Significance of the Benzene-1-thiol Scaffold with Alkyl Substitution

The benzene-1-thiol (or thiophenol) scaffold is the core structure of aryl thiols. The addition of substituents, such as the propyl group in this compound, significantly modifies the compound's properties and reactivity. Alkyl groups are generally electron-donating, which can influence the nucleophilicity of the corresponding thiolate anion (ArS⁻) formed upon deprotonation of the thiol. This modification is crucial in reactions where the thiolate acts as a nucleophile, such as in the alkylation to form thioethers. tandfonline.comjmaterenvironsci.com

A key distinction between aryl and alkyl thiols is their acidity. Aryl thiols are considerably more acidic (pKa ≈ 6.5 in H₂O) than their alkyl counterparts (pKa ≈ 8.5 in H₂O). acs.org This difference allows for selective deprotonation and reaction of aryl thiols in the presence of alkyl thiols under specific pH conditions, a property that is exploited in fields like bioconjugation chemistry. acs.org

Comparison of General Properties: Aryl vs. Alkyl Thiols

| Property | Aryl Thiols (e.g., Thiophenol) | Alkyl Thiols (e.g., Ethanethiol) | Source |

|---|---|---|---|

| Typical pKa (in H₂O) | ~6.5 | ~8.5 | acs.org |

| Acidity | More acidic | Less acidic | acs.org |

| Key Reactions | Nucleophilic substitution, C-S cross-coupling, electrophilic aromatic substitution | Nucleophilic substitution, oxidation to disulfides | organic-chemistry.orgtandfonline.com |

The position of the alkyl substituent on the benzene (B151609) ring also has important stereochemical implications, directing subsequent electrophilic aromatic substitution reactions to specific positions on the ring. The synthesis of alkyl-substituted benzene thiols often begins with the corresponding alkylated phenol (B47542), which can be prepared through methods like the Friedel-Crafts alkylation of phenol or the reduction of a corresponding ketone. ontosight.ai The resulting phenol can then be converted to the target thiol.

Overview of Research Trajectories for Alkyl-Substituted Benzene Thiols

Current research involving alkyl-substituted benzene thiols and related organosulfur compounds is progressing along several key trajectories.

Advanced Catalytic Methods: A primary focus is the development of novel catalytic systems for the synthesis of aryl thiols and their derivatives. nih.govbeilstein-journals.org Research continues to refine transition-metal-catalyzed C–S cross-coupling reactions, aiming for greater efficiency, broader substrate scope, and milder reaction conditions. organic-chemistry.orgresearchgate.net Photoinduced, copper-catalyzed couplings represent a frontier in this area, enabling reactions at or below room temperature. organic-chemistry.org

Green and Sustainable Chemistry: The notoriously foul odor of many volatile thiols has driven research towards more sustainable and worker-friendly synthetic protocols. This includes the development of odorless thiol surrogates, such as xanthates, which can be used to generate thioethers without handling the free thiols directly. mdpi.comresearchgate.net The use of environmentally benign solvents like water is also an active area of investigation for thiol-based reactions. jmaterenvironsci.com

Functional Materials: The unique properties conferred by the sulfur atom continue to be exploited in materials science. Research into organosulfur compounds for electronic applications, high-performance polymers, and energy storage is expanding. nih.govrsc.org The tailored synthesis of specific alkyl-substituted aryl thiols allows for fine-tuning of material properties.

Bioconjugation and Medicinal Chemistry: The distinct acidity of aryl thiols makes them valuable tools in chemical biology. acs.org Researchers are leveraging the ability to selectively modify aryl thiol groups in the presence of other nucleophiles, such as the cysteine residues in proteins, to create complex bioconjugates for therapeutic and diagnostic purposes. acs.orgnih.gov

Synthesis Methodologies for Aryl Thiols

| Method Type | Examples | Characteristics | Source |

|---|---|---|---|

| Traditional Methods | Leukart thiophenol synthesis, Newman–Kwart rearrangement | Often require harsh conditions (high temperatures, strong reagents) | beilstein-journals.org |

| Modern Catalytic Methods | Copper- or Palladium-catalyzed C-S cross-coupling, photoinduced coupling | Milder conditions, higher efficiency and selectivity, broader functional group tolerance | organic-chemistry.orgorganic-chemistry.org |

| Green Approaches | Use of odorless thiol surrogates (e.g., xanthates), reactions in aqueous media | Reduced environmental impact and improved safety | jmaterenvironsci.commdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90535-39-0 |

|---|---|

Molecular Formula |

C9H12S |

Molecular Weight |

152.26 g/mol |

IUPAC Name |

2-propylbenzenethiol |

InChI |

InChI=1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 |

InChI Key |

JPNXREVRYWWBDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Propylbenzene 1 Thiol

Reactivity of the Thiol (-SH) Functional Group

The sulfur atom of the thiol group is highly reactive due to its nucleophilicity, its ability to undergo oxidation to form disulfide bridges, and its capacity to form a stable thiyl radical.

Nucleophilic Characteristics in Organic Transformations

Thiols are significantly more acidic than their alcohol counterparts; for instance, the pKa of hydrogen sulfide (B99878) is much lower than that of water. This increased acidity means that the corresponding thiolate anion (RS⁻) is readily formed in the presence of a base. libretexts.org The 2-propylbenzene-1-thiolate anion is a potent nucleophile due to the large size and polarizability of the sulfur atom, which allows it to effectively stabilize the negative charge. libretexts.org

This high nucleophilicity drives several important organic transformations:

S-Alkylation: The thiolate anion readily participates in SN2 reactions with alkyl halides or tosylates to form thioethers. This reaction is a fundamental method for carbon-sulfur bond formation. libretexts.org

Michael Addition: As a soft nucleophile, the 2-propylbenzene-1-thiolate anion is an excellent Michael donor. It can add to α,β-unsaturated carbonyl compounds in a conjugate fashion (1,4-addition) to form β-sulfido carbonyl compounds. tandfonline.comwikipedia.org These reactions are often catalyzed by a base to generate the more nucleophilic thiolate and can proceed efficiently under mild, and even solvent-free, conditions. tandfonline.comrsc.org

The general mechanism for a base-catalyzed Michael addition involves the deprotonation of the thiol to form the thiolate, which then attacks the β-carbon of the Michael acceptor. researchgate.net The resulting enolate intermediate is then protonated to yield the final product.

Oxidation Pathways and Disulfide Formation

The oxidation of thiols to disulfides is a characteristic and crucial reaction in organic and biological chemistry. nih.gov This transformation involves the formation of a sulfur-sulfur bond and represents a formal loss of two hydrogen atoms from two thiol molecules. For 2-propylbenzene-1-thiol, this results in the formation of bis(2-propylphenyl) disulfide.

The oxidation can proceed through different mechanistic pathways depending on the oxidant and reaction conditions:

Two-Electron Oxidation: This pathway can involve an intermediate such as a sulfenic acid (RSOH), which then reacts rapidly with another thiol molecule to yield the disulfide. nih.gov

One-Electron Oxidation: This process involves the formation of a thiyl radical (RS•). The recombination of two thiyl radicals directly produces the disulfide (RS-SR). nih.govwikipedia.org

A wide array of reagents can effect this transformation under various conditions, from mild to vigorous. The choice of oxidant is critical to prevent over-oxidation to species like thiosulfinates, thiosulfonates, or sulfonic acids. nih.gov

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Catalyzed by acids (e.g., HI) or metal complexes (e.g., MoO₂Cl₂) | biolmolchem.comorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Catalyzed by iodide ion (I⁻) | organic-chemistry.org |

| Halogens (e.g., Br₂, I₂) | Often in basic conditions | nih.gov |

| Sodium Periodate (NaIO₄) | Solid-state, room temperature | nih.gov |

| Trichloroisocyanuric Acid | In pyridine/water/benzoic acid solution | tandfonline.com |

| Air (O₂) | Often requires a catalyst (e.g., metal ions, organocatalysts) | organic-chemistry.orgstackexchange.com |

Radical Reactions Involving Thiyl Radicals

Thiyl radicals (RS•) are readily generated from thiols because the sulfur-hydrogen bond is significantly weaker than a typical carbon-hydrogen bond. wikipedia.org For this compound, the corresponding 2-propylphenylthiyl radical can be formed through several methods:

Hydrogen Atom Abstraction: Reaction with another radical species (Initiator•) abstracts the hydrogen atom from the S-H group. Common initiators include those derived from azobisisobutyronitrile (AIBN). wikipedia.org

One-Electron Oxidation: Chemical oxidants or photolysis can induce a one-electron oxidation to form the thiyl radical. rsc.orgresearchgate.netdundee.ac.uk

Photolysis: Direct UV irradiation can cause homolytic cleavage of the S-H bond to generate the thiyl radical. dundee.ac.uk

These thiyl radicals are key intermediates in a variety of synthetic transformations. nih.gov

Thiols are among the most effective hydrogen-atom donors in organic chemistry. nih.gov This reactivity is a direct consequence of their relatively low S-H bond dissociation energy (BDE). The BDE for the S-H bond in thiophenol, a close structural analog of this compound, is approximately 83-88 kcal/mol. nih.govmdpi.comresearchgate.net This value is lower than many C-H bonds, making the transfer of a hydrogen atom from the thiol to a carbon-centered radical a thermodynamically favorable process.

The general HAT process is: R'• + ArSH → R'H + ArS•

This ability to act as a hydrogen atom source makes thiols crucial components in many radical chain reactions, where they serve to propagate the chain by converting a reactive carbon-centered radical into the desired product and a new thiyl radical. nih.gov This process is sometimes referred to as "polarity reversal catalysis". nih.gov Under UV irradiation, thiophenol itself can undergo intramolecular hydrogen atom transfer, highlighting the mobility of the thiol hydrogen. nih.govresearchgate.net

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, recognized as a "click" chemistry reaction due to its high yield, speed, and functional group tolerance. wikipedia.orgchem-station.com The radical-mediated pathway is the most common and involves the anti-Markovnikov addition of a thiol to an alkene ('ene'). wikipedia.org

The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator (e.g., AIBN, or generated by UV light) abstracts a hydrogen atom from this compound to form the 2-propylphenylthiyl radical (ArS•). wikipedia.orgalfa-chemistry.com

Propagation:

Step A (Addition): The thiyl radical adds to the alkene at the less substituted carbon, forming a more stable carbon-centered radical intermediate. This step determines the anti-Markovnikov regioselectivity. acsgcipr.orgthieme-connect.de

Step B (Chain Transfer): The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This step forms the final thioether product and regenerates the thiyl radical, which can then participate in another addition step. wikipedia.orgthieme-connect.de

Termination: The reaction ceases when two radical species combine.

This process is highly efficient because the propagation and chain-transfer steps are typically much faster than competing side reactions like homopolymerization of the alkene. thieme-connect.de

Reactivity of the Aromatic Ring and Propyl Substituent

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of two electron-donating groups. The propyl side chain also exhibits characteristic reactivity, particularly at the benzylic position.

In electrophilic aromatic substitution, the incoming electrophile is directed to specific positions on the ring by the existing substituents. Both the thiol (-SH) and propyl (-CH₂CH₂CH₃) groups are classified as ortho, para-directors. organicchemistrytutor.comyoutube.com This is because they can stabilize the positively charged intermediate (the sigma complex or arenium ion) through resonance (for -SH) or induction (for the alkyl group). organicchemistrytutor.com Therefore, electrophilic attack will preferentially occur at the positions ortho and para to these groups.

The benzylic carbon of the propyl group (the carbon atom directly attached to the benzene (B151609) ring) is a site of enhanced reactivity. This is due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance. A key reaction of the propyl side chain is its oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will oxidize the entire propyl chain to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. quizlet.comopenstax.orglibretexts.orgunizin.orglibretexts.org tert-Butylbenzene, which lacks a benzylic hydrogen, is inert to these conditions. openstax.orgunizin.org This reaction converts the alkylbenzene into the corresponding benzoic acid derivative.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituents already present on the ring determine both the rate of the reaction and the position (regioselectivity) of the new substituent. wikipedia.org Groups that increase the rate of reaction are known as activating groups, while those that decrease the rate are deactivating. wikipedia.org

In this compound, the benzene ring is influenced by two distinct substituents: the thiol group at position 1 and the propyl group at position 2.

Thiol Group (-SH) Directing Effect : The thiol group is classified as an ortho-, para- director. masterorganicchemistry.com Like the hydroxyl group (-OH), the sulfur atom possesses lone pairs of electrons that can be donated into the benzene ring through resonance. This electron donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more attractive to incoming electrophiles. This resonance effect makes the thiol group an activating substituent. masterorganicchemistry.com

Propyl Group (-CH₂CH₂CH₃) Directing Effect : Alkyl groups, such as propyl, are electron-donating through an inductive effect. pressbooks.pub The sp³-hybridized carbons of the alkyl chain push electron density towards the sp²-hybridized carbons of the benzene ring. This effect also increases the reactivity of the ring compared to unsubstituted benzene, making alkyl groups activating substituents and ortho-, para- directors. wikipedia.orgunizin.org

The combination of these two ortho-, para-directing groups on adjacent carbons in this compound leads to a specific substitution pattern. The thiol group at C1 directs towards positions C2 (blocked), C4 (para), and C6 (ortho). The propyl group at C2 directs towards C1 (blocked), C3 (ortho), and C5 (para). The activating nature of both groups suggests the molecule is more reactive towards electrophilic substitution than benzene. The primary sites for substitution would be positions C4 and C6, which are activated by the strong directing effect of the thiol group. Substitution may also occur at C3 and C5, directed by the propyl group, though steric hindrance from the adjacent propyl group might reduce the yield of substitution at the C3 position. libretexts.org

Table 1: Directing Effects of Substituents in this compound

| Substituent | Type | Electronic Effect | Directing Positions |

| Thiol (-SH) | Activating | +Resonance (+M) > -Inductive (-I) | Ortho, Para |

| Propyl (-R) | Activating | +Inductive (+I) | Ortho, Para |

Reactions Involving the Propyl Side Chain

The propyl side chain of this compound can undergo reactions independently of the aromatic ring, particularly at the benzylic carbon—the carbon atom directly attached to the ring.

Oxidation of the Side Chain : Despite the stability of the benzene ring, alkyl side chains are susceptible to strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions. khanacademy.orgopenstax.org Provided the benzylic carbon has at least one attached hydrogen, the entire alkyl chain is oxidized to a carboxylic acid (-COOH) group. libretexts.orglibretexts.org In the case of this compound, the propyl group would be converted to a carboxylic acid, yielding 2-mercaptobenzoic acid. The mechanism is complex but is understood to involve the formation of benzylic radical intermediates. openstax.orgstackexchange.com

Free-Radical Bromination : The benzylic position is highly susceptible to free-radical halogenation. pearson.com When treated with a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, selective bromination occurs at the benzylic carbon. openstax.orglibretexts.org This high selectivity is due to the stability of the intermediate benzylic radical, which is delocalized by resonance with the aromatic ring. khanacademy.orgstudy.com This reaction on this compound would yield 2-(1-bromopropyl)benzene-1-thiol.

Table 2: Summary of Reactions on the Propyl Side Chain

| Reaction | Reagents | Product Functional Group | Position of Reaction |

| Side-Chain Oxidation | KMnO₄, heat or H₂CrO₄ | Carboxylic Acid (-COOH) | Benzylic Carbon |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Bromoalkane (-CHBr-) | Benzylic Carbon |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by its molecular structure.

Reaction Kinetics The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the benzene ring. youtube.com Activating groups, which donate electron density, stabilize the cationic intermediate (the arenium ion or sigma complex) that forms during the rate-determining step of the reaction. youtube.commsu.edu This stabilization lowers the activation energy and increases the reaction rate. youtube.com Since both the thiol and propyl groups are activating, this compound is expected to react significantly faster in electrophilic aromatic substitution reactions than unsubstituted benzene. wikipedia.orgunizin.org

Thermodynamic Considerations Specific experimental thermodynamic data for this compound is not widely available. However, an understanding of its thermodynamic properties can be inferred from data on related, simpler compounds such as propylbenzene (B89791) and thiophenol. Computational studies on thiophenol derivatives have been used to calculate parameters like standard enthalpies of formation and Gibbs energies. newcastle.edu.au The NIST Chemistry WebBook provides experimental data for propylbenzene. nist.gov

Table 3: Selected Thermodynamic Data for Related Compounds

| Compound | Formula | ΔfH° (gas) (kJ/mol) | S° (gas) (J/mol·K) | Data Source |

| Propylbenzene | C₉H₁₂ | 7.82 ± 0.84 | 397.86 | NIST nist.gov |

| Thiophenol | C₆H₆S | 110.3 ± 1.1 | 321.4 ± 2.1 | NIST |

| Thiophene | C₄H₄S | 115.4 ± 1.0 | 290.0 ± 2.1 | NIST nist.gov |

Note: Data presented is for related compounds and serves as an estimation, as specific data for this compound is not available in the cited sources.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the carbon-hydrogen framework.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. In 2-Propylbenzene-1-thiol, the ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the aliphatic protons of the propyl side chain, and the thiol proton.

The aromatic region of the spectrum is expected to show complex multiplets between δ 7.0 and 7.4 ppm, corresponding to the four protons on the benzene (B151609) ring. docbrown.info The ortho-substitution pattern leads to distinct chemical environments for each aromatic proton. The propyl group gives rise to three separate signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene (CH₂) protons attached directly to the benzene ring. docbrown.info The thiol proton (-SH) typically appears as a singlet, though its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.4 | Multiplet |

| Thiol (SH) | 3.0 - 4.0 | Singlet |

| Methylene (α-CH₂) | ~2.6 | Triplet |

| Methylene (β-CH₂) | ~1.6 | Sextet |

Note: Predicted values are based on analogous compounds such as propylbenzene (B89791) and substituted thiophenols. docbrown.infochemicalbook.com

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected in the broadband-decoupled spectrum, corresponding to the seven unique carbon environments. docbrown.info

The aromatic carbons typically resonate in the δ 125-145 ppm range. The carbon atom directly bonded to the thiol group (C-S) will have a distinct chemical shift compared to the other aromatic carbons. The carbon atom bonded to the propyl group (C-propyl) will also be unique. The remaining four aromatic carbons will produce four separate signals. docbrown.info The three aliphatic carbons of the propyl group will appear at higher field (lower ppm values), typically in the δ 13-40 ppm range. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-S | ~130 - 135 |

| C-propyl | ~140 - 145 |

| Aromatic CH (4) | ~125 - 130 |

| Methylene (α-CH₂) | ~38 |

| Methylene (β-CH₂) | ~24 |

Note: Predicted values are based on data for propylbenzene and the known substituent effects of a thiol group. docbrown.info

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, this would show correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons of the propyl chain, confirming their connectivity. An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. Further experiments like Heteronuclear Multiple Bond Correlation (HMBC) can show longer-range couplings (over 2-3 bonds), for instance, confirming the attachment of the propyl group to the benzene ring by showing a correlation between the α-CH₂ protons and the aromatic C-propyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct information about the functional groups present.

Both IR and Raman spectroscopy can readily identify the key functional groups in this compound.

S-H Stretch: A weak but sharp absorption band characteristic of the thiol (S-H) stretching vibration is expected in the IR spectrum around 2550–2600 cm⁻¹. mdpi.com

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of bands above 3000 cm⁻¹ (approx. 3030-3080 cm⁻¹). docbrown.info

Aliphatic C-H Stretch: The C-H stretching vibrations of the propyl group's CH₂ and CH₃ groups are observed as strong bands in the 2850–2975 cm⁻¹ region. docbrown.info

C=C Aromatic Ring Stretch: Benzene ring stretching vibrations produce characteristic peaks in the 1450–1600 cm⁻¹ region. docbrown.inforesearchgate.net

C-S Stretch: The carbon-sulfur stretching vibration is often weak in the IR spectrum but can be observed in the Raman spectrum, typically in the 600–800 cm⁻¹ range. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3080 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2975 | IR, Raman |

| Thiol S-H Stretch | 2550 - 2600 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

This compound possesses conformational flexibility due to rotation around the C-C bonds of the propyl chain and the C-S bond. This can result in the coexistence of multiple stable conformers, such as gauche and anti forms, at room temperature. nih.gov These different conformers, while chemically identical, have distinct three-dimensional shapes and therefore slightly different vibrational frequencies.

High-resolution vibrational spectroscopy, often combined with computational chemistry, can distinguish between these conformers. nih.govarxiv.org Certain vibrational modes, particularly low-frequency skeletal deformations in the "fingerprint region" (below 1500 cm⁻¹), are highly sensitive to the molecule's conformation. arxiv.org By analyzing the vibrational spectra, it is possible to identify the presence of different conformers and, in some cases, determine their relative populations and the energy barriers to their interconversion. nih.govuva.es Studies on related molecules like 2-propanethiol (B166235) have shown that distinct conformers can be identified and characterized through detailed analysis of their vibrational spectra. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₁₂S), this method is indispensable for confirming its molecular weight and deducing its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 152 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺•) at an m/z of 152.

Upon ionization, typically by electron impact, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint. For this compound, key fragmentation pathways are anticipated to involve the cleavage of the propyl side chain and bonds adjacent to the sulfur atom. A common fragmentation for alkylbenzenes is the loss of an ethyl group to form a stable tropylium-like ion; in this case, loss of C₂H₅ (29 Da) would result in a fragment ion at m/z 123. nist.gov Another likely fragmentation is the loss of the entire propyl radical (C₃H₇, 43 Da), leading to a peak at m/z 109, corresponding to the benzenethiol (B1682325) cation. The fragmentation of thiophenol itself often involves the loss of a neutral carbon monosulfide (CS) molecule. researchgate.net

| Proposed Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Origin |

|---|---|---|---|

| Molecular Ion | [C₉H₁₂S]⁺• | 152 | Parent Molecule |

| [M - C₂H₅]⁺ | [C₇H₇S]⁺ | 123 | Loss of ethyl radical from propyl chain (Benzylic cleavage) |

| [M - C₃H₇]⁺ | [C₆H₅S]⁺ | 109 | Loss of propyl radical |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Loss of SH from [C₆H₅S]⁺ or C₃H₇S from M⁺• |

Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (such as helium) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds in the mixture separate based on their boiling points and their differential affinities for the stationary phase. As this compound is a relatively volatile thiol, it travels through the column at a characteristic rate, known as its retention time, which allows for its separation from other components in a sample. nih.gov

Upon exiting the column, the separated molecules enter the ion source of the mass spectrometer, where they are ionized and fragmented. The mass analyzer then separates the resulting ions based on their m/z ratio, generating a mass spectrum that provides definitive identification. For challenging analyses of thiols at very low concentrations, derivatization techniques, for instance using N-ethylmaleimide, may be employed prior to GC-MS to enhance stability and detection sensitivity. google.comnih.gov

Ionization Techniques in Mass Spectrometry for Thiol Analysis

The choice of ionization technique in mass spectrometry is critical as it dictates the nature of the resulting mass spectrum. Ionization methods are broadly categorized as "hard" or "soft," depending on the amount of energy transferred to the analyte molecule and the extent of fragmentation produced.

Electron Ionization (EI) is a classic hard ionization technique and the most commonly used method for GC-MS. youtube.comyoutube.com It involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This excess energy induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the molecule. For this compound, EI is ideal for elucidating the fragmentation pattern discussed previously.

Chemical Ionization (CI) is a softer ionization method that results in less fragmentation. In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer. This process usually forms a protonated molecule, [M+H]⁺, which for this compound would appear at m/z 153. The resulting spectrum is much simpler, with a prominent peak corresponding to the molecular weight, making CI a valuable tool for confirming the identity of the molecular ion when the M⁺• peak in EI is weak or absent. youtube.com

Other soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally employed for larger, non-volatile, and thermally fragile biomolecules, such as proteins containing thiol groups (cysteine residues). nih.gov While crucial for proteomics, they are less conventional for the analysis of small, volatile molecules like this compound, which are readily analyzed by GC-MS.

| Ionization Technique | Type | Primary Ion Formed (for this compound) | Key Application |

|---|---|---|---|

| Electron Ionization (EI) | Hard | [M]⁺• (m/z 152) and extensive fragments | Structural elucidation via fragmentation pattern; standard for GC-MS |

| Chemical Ionization (CI) | Soft | [M+H]⁺ (m/z 153) | Molecular weight confirmation with minimal fragmentation |

| Electrospray Ionization (ESI) | Soft | [M+H]⁺ or [M-H]⁻ | Analysis of large, polar, non-volatile molecules (e.g., proteins) |

| MALDI | Soft | [M+H]⁺ | Analysis of very large molecules (e.g., proteins, polymers) from a solid matrix |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For organic molecules, the most significant absorptions are due to π → π* and n → π* electronic transitions.

The structure of this compound contains a benzene ring, which is a chromophore—a part of the molecule responsible for absorbing light. Benzene itself exhibits characteristic π → π* transitions, with a strong absorption band around 204 nm and a weaker, vibrationally-structured band near 255 nm. researchgate.netshimadzu.com

The groups attached to the benzene ring, the propyl (-CH₂CH₂CH₃) and thiol (-SH) groups, act as auxochromes. An auxochrome is a functional group that does not absorb significantly on its own but can modify the absorption of a chromophore, typically shifting the absorption maximum to a longer wavelength (a bathochromic or "red" shift) and increasing the absorption intensity (a hyperchromic effect). ijermt.orglibretexts.org

The thiol group, with its lone pairs of electrons on the sulfur atom, can donate electron density to the aromatic ring through resonance. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength compared to unsubstituted benzene. ijermt.orgutoronto.ca The propyl group, being a weak electron-donating alkyl group, also contributes a small bathochromic shift. Therefore, the UV-Vis spectrum of this compound is expected to show its primary absorption bands shifted to wavelengths longer than 255 nm. nist.gov

| Chromophore/Auxochrome | Role in UV-Vis Absorption | Expected Electronic Transitions | Anticipated λₘₐₓ Region |

|---|---|---|---|

| Benzene Ring | Primary Chromophore | π → π | ~255 nm (unsubstituted) |

| -SH (Thiol) | Auxochrome (electron-donating) | Modifies π → π transitions of the ring | Causes bathochromic and hyperchromic shifts |

| -C₃H₇ (Propyl) | Auxochrome (weakly electron-donating) | Modifies π → π* transitions of the ring | Causes minor bathochromic shift |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the molecular structure.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on its solid-state conformation. This includes:

Bond Lengths: Precise measurements of the distances between atoms (e.g., C-S, S-H, C-C in the aromatic ring and propyl chain).

Bond Angles: The exact angles between chemical bonds (e.g., the C-S-H angle). nih.gov

Torsional Angles: The dihedral angles that define the orientation of the propyl and thiol groups relative to the plane of the benzene ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as van der Waals forces or potential weak S-H···π interactions between the thiol hydrogen of one molecule and the aromatic ring of a neighbor. nih.govacs.org

As of now, a specific crystal structure for this compound does not appear to be available in public crystallographic databases. The applicability of this method is entirely dependent on the ability to produce a high-quality single crystal of the compound, which can be challenging for liquids or low-melting-point solids.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to investigate molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and reliability in predicting the electronic structure and equilibrium geometry of molecules. researchgate.netresearchgate.net DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform geometry optimization of 2-Propylbenzene-1-thiol. researchgate.net This process identifies the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on propyl-para-hydroxybenzoate, a related aromatic compound, demonstrated good agreement between calculated and experimental geometries. researchgate.net Such calculations for this compound would elucidate the precise three-dimensional structure of the molecule, which is crucial for understanding its physical and chemical properties.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational expense. acs.org These methods are particularly valuable for benchmarking the results obtained from DFT and for systems where electron correlation effects are significant. acs.org Applying high-level ab initio methods to this compound would provide a more refined understanding of its electronic energy and wavefunction, leading to more accurate predictions of its properties.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propyl and thiol groups in this compound gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. The collection of all possible geometries and their corresponding energies forms the potential energy surface (PES). weizmann.ac.ilosti.gov

Computational methods can systematically explore the PES of this compound by rotating the dihedral angles associated with the C-C bonds of the propyl group and the C-S bond of the thiol group. For each conformation, a geometry optimization and energy calculation can be performed. The results of such an analysis would reveal the global minimum energy conformation, as well as other low-energy local minima. Understanding the conformational preferences is essential as different conformers can exhibit different spectroscopic properties and reactivity.

Analysis of Bonding and Electronic Properties (e.g., Natural Bond Orbital (NBO) Analysis, HOMO-LUMO Gap)

A deeper understanding of the electronic structure can be gained through various analysis techniques. Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.dewisc.eduq-chem.com

For this compound, NBO analysis would quantify the hybridization of the atomic orbitals involved in bonding and reveal the nature of the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu These interactions, known as hyperconjugation, can stabilize the molecule and influence its reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic parameters. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. mdpi.com DFT calculations can provide reliable estimates of the HOMO and LUMO energies for this compound.

Table 1: Calculated Electronic Properties of Propylbenzene (B89791)

| Property | Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Dipole Moment | [Value] Debye |

Note: The values in this table are placeholders and would be populated with data from specific computational studies on this compound.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra. By calculating the relevant molecular properties, it is possible to simulate spectra that can be compared with experimental data. unibo.itscispace.comnih.gov

For this compound, the following spectroscopic parameters can be computationally predicted:

Vibrational Frequencies: Calculations of the harmonic vibrational frequencies can predict the positions of absorption bands in the infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

NMR Chemical Shifts: The magnetic shielding tensors of the nuclei can be calculated to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. This allows for the assignment of peaks in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediates. researchgate.netrsc.orgchemrxiv.org

For example, the mechanism of the thiol-ene reaction, which involves the addition of a thiol to an alkene, can be investigated computationally. researchgate.netrsc.org For this compound, one could study its reactions with various electrophiles or nucleophiles. The calculated activation energies (the energy difference between the reactants and the transition state) can provide insights into the reaction kinetics and help to predict the most favorable reaction pathways.

Applications in Advanced Materials and Catalysis

Role as Ligands in Organometallic Catalysis

Thiol-based compounds, or thiolates, are widely recognized for their ability to act as ligands in organometallic chemistry. The sulfur atom in a thiol can readily coordinate with a variety of transition metals, forming stable metal-sulfur bonds. This coordination can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity.

Design and Synthesis of Thiol-Based Ligands

The synthesis of thiol-based ligands is a foundational aspect of developing new catalysts. Generally, this involves the reaction of a thiol with a metal precursor. The design of these ligands can be tailored to achieve specific catalytic properties. For instance, the steric bulk of the substituents on the aromatic ring of an arenethiol can create a specific pocket around the metal center, influencing the selectivity of the catalytic reaction. While numerous studies detail the synthesis of various metal-thiolate complexes, specific literature on the design and synthesis of ligands derived from 2-Propylbenzene-1-thiol is not available.

Catalytic Performance in Organic Transformations

Metal complexes featuring thiolate ligands are employed as catalysts in a range of organic transformations, including cross-coupling reactions, hydroformylation, and oxidation reactions. nih.govresearchgate.netmdpi.comnih.gov The performance of these catalysts is highly dependent on the nature of the thiol ligand and the metal center. For example, the electronic properties of the ligand can affect the redox potential of the metal, which is a critical factor in many catalytic cycles. Despite the extensive research into the catalytic applications of various organometallic complexes, specific data on the catalytic performance of complexes containing this compound is not documented.

Monomers and Functionalization Agents in Polymer Chemistry

Thiols are versatile building blocks in polymer chemistry, serving as both monomers for polymerization and as agents for the functionalization of polymer surfaces. Their reactivity, particularly in "click" chemistry reactions, makes them highly valuable in the synthesis of advanced polymeric materials.

"Thiol-Ene" Click Chemistry for Polymer Network Formation

"Thiol-ene" click chemistry is a powerful and efficient method for forming polymer networks. rsc.org This reaction involves the radical-mediated addition of a thiol to an alkene ("ene"). nih.govresearchgate.net It is characterized by high yields, rapid reaction rates, and insensitivity to oxygen, making it an attractive method for creating cross-linked polymers and hydrogels. researchgate.net Multifunctional thiols and enes can be reacted to form highly uniform polymer networks. While the principles of thiol-ene chemistry are well-established, there are no specific studies detailing the use of this compound as a monomer or cross-linking agent in such reactions.

Surface Functionalization Applications

The modification of material surfaces is critical for a wide range of applications, from biomedical devices to electronics. Thiols are commonly used to functionalize surfaces due to the strong affinity of sulfur for various substrates, particularly metals like gold, silver, and copper, as well as metal oxides and nanoparticles. mdpi.commdpi.comrug.nl Self-assembled monolayers (SAMs) of thiols can be formed on these surfaces, creating a well-defined interface with tailored chemical properties. This can be used to control wetting, adhesion, and biocompatibility. The general utility of thiols in surface functionalization is widely reported, but specific examples or data related to the use of this compound for this purpose are not found in the literature.

Precursors for Sulfur-Containing Functional Materials

Sulfur-containing polymers are a class of materials with unique and valuable properties, including high refractive indices, good thermal stability, and the ability to coordinate with heavy metals. wiley-vch.dersc.orgmdpi.comresearchgate.net The incorporation of sulfur into the polymer backbone can be achieved through various polymerization techniques, including the reaction of elemental sulfur with organic comonomers or the polymerization of sulfur-containing monomers. cjps.org Thiols can serve as precursors for such monomers. However, the literature on the synthesis of sulfur-containing functional materials does not specifically mention this compound as a precursor.

Applications in Analytical Chemistry as Reagents or Probes

The utility of a chemical compound in analytical chemistry often hinges on its specific reactivity or spectroscopic properties. Thiols can be used as analytical reagents, for instance, in derivatization reactions to enhance the detectability of certain molecules in chromatographic methods. They can also be incorporated into the structure of chemical probes or sensors designed to detect specific analytes through mechanisms like fluorescence quenching or enhancement.

A thorough review of scientific databases and literature indicates a lack of specific applications of this compound as an analytical reagent or probe. While the thiol group is reactive and could potentially be functionalized for such purposes, dedicated research on this compound in this context has not been published. The development of new analytical methods is an ongoing field of research, and the potential for any given compound, including this compound, to be used as a reagent or probe would require specific investigation into its reactivity, selectivity, and detection limits for a target analyte.

Data on this compound

Due to the limited specific research on the applications of this compound in the outlined fields, data tables detailing research findings are not available. The following table provides basic chemical information for the compound.

| Property | Value |

| Molecular Formula | C₉H₁₂S |

| Molecular Weight | 152.26 g/mol |

| CAS Number | 90535-39-0 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Environmental Transformation and Degradation Pathways

Photochemical Degradation Mechanisms in Environmental Matrices

Photochemical degradation is a significant pathway for the transformation of organic compounds in the environment, particularly in the atmosphere and surface waters. For 2-propylbenzene-1-thiol, this degradation is expected to be primarily driven by reactions with photochemically generated reactive species.

In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH), ozone (O3), and nitrate radicals (NO3•). The propylbenzene (B89791) moiety of the molecule suggests that it will be susceptible to photo-oxidation. For instance, propylbenzenes have atmospheric photo-oxidation half-lives ranging from 0.31 to 1.55 days researchgate.net. The primary mechanism of atmospheric degradation for this compound is expected to be the reaction with hydroxyl radicals. This reaction can proceed via two main pathways: hydrogen abstraction from the propyl group or the thiol group, and electrophilic addition to the aromatic ring. Theoretical studies on thiophenol indicate that hydrogen abstraction from the thiol group by hydroxyl radicals is a significant degradation pathway nih.gov.

In aqueous environments, the direct photolysis of aromatic compounds can occur, although its efficiency is highly dependent on the specific compound and the presence of other substances in the water that can act as photosensitizers or quenchers. The thiol group may influence the light absorption properties of the molecule, potentially making it susceptible to direct photodegradation by sunlight. Additionally, indirect photolysis, involving reactions with photochemically produced transients such as hydroxyl radicals and singlet oxygen, is expected to contribute to its degradation in sunlit surface waters.

The following table summarizes the likely photochemical degradation pathways for this compound.

| Environmental Matrix | Primary Reactive Species | Expected Transformation Products |

| Atmosphere | Hydroxyl Radical (•OH) | Phenolic compounds, ring-opened products, sulfur oxides |

| Surface Water | Hydroxyl Radical (•OH) | Hydroxylated derivatives, sulfenic acids, sulfonic acids |

| Singlet Oxygen (¹O₂) | Sulfoxides | |

| Direct Photolysis | Fragmentation of the molecule |

Chemical Transformation Pathways in Abiotic Systems

In the absence of light, this compound can undergo various chemical transformations in abiotic systems. The thiol group is the most reactive site for such transformations, particularly oxidation.

In aerobic environments, such as oxygenated surface waters and soils, thiols can be oxidized to a series of products with higher oxidation states of sulfur. The initial oxidation product is typically a disulfide, formed by the coupling of two thiol molecules. Further oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). These oxidation reactions can be catalyzed by metal ions that are naturally present in the environment.

Hydrolysis is another potential abiotic transformation pathway, although aromatic thiols are generally resistant to hydrolysis under typical environmental pH conditions.

The following table outlines the probable chemical transformation pathways for this compound in abiotic systems.

| Transformation Pathway | Reactants/Conditions | Major Products |

| Oxidation | Dissolved Oxygen, Metal Catalysts | 2,2'-Dipropyldiphenyl disulfide, 2-Propylbenzenesulfenic acid, 2-Propylbenzenesulfinic acid, 2-Propylbenzenesulfonic acid |

| Reaction with Electrophiles | Naturally occurring electrophiles | Thioether derivatives |

Environmental Partitioning Behavior and Factors Influencing Distribution

Volatilization: The presence of the propylbenzene group suggests that this compound will have a tendency to volatilize from water and moist soil surfaces. For comparison, n-propylbenzene has a measured Henry's Law constant of 0.0105 atm-m³/mol, indicating rapid volatilization from environmental waters ca.gov. The thiol group is not expected to drastically reduce the volatility. Therefore, a significant fraction of this compound released into aquatic or terrestrial environments is likely to partition into the atmosphere.

Sorption to Soil and Sediment: The partitioning of organic compounds to soil and sediment is largely governed by their hydrophobicity and the organic carbon content of the solid phase. The behavior of thiophenol in soil indicates that sorption is pH-dependent, with greater adsorption in acidic environments where the neutral form of the molecule predominates mdpi.com. Given the nonpolar nature of the propylbenzene group, this compound is expected to adsorb to soil organic matter. The extent of this sorption will influence its mobility and bioavailability in the terrestrial environment.

Bioaccumulation: The octanol-water partition coefficient (Kow) is an indicator of a substance's potential to bioaccumulate in organisms. Propylbenzenes are known to bioaccumulate in aquatic organisms researchgate.netsci-hub.box. The introduction of a thiol group may slightly alter the hydrophobicity, but this compound is still expected to have a moderate potential for bioaccumulation in fatty tissues of organisms.

The following table provides a qualitative summary of the expected environmental partitioning behavior of this compound.

| Environmental Compartment | Partitioning Tendency | Influencing Factors |

| Air | High | Henry's Law Constant, Vapor Pressure |

| Water | Moderate | Water Solubility, Volatilization Rate |

| Soil/Sediment | Moderate to High | Soil Organic Carbon Content, pH |

| Biota | Moderate | Octanol-Water Partition Coefficient (Kow) |

Structure Reactivity Relationships of 2 Propylbenzene 1 Thiol and Its Analogues

Influence of Aryl Substitution on Thiol Reactivity

The reactivity of the thiol group in 2-propylbenzene-1-thiol, particularly its acidity (pKa) and nucleophilicity, would be significantly modulated by the introduction of additional substituents on the aromatic ring. These substituents exert their influence through a combination of inductive and resonance effects.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The introduction of an EWG, such as a nitro (-NO2) or cyano (-CN) group, at the para or ortho position relative to the thiol would increase the acidity of the thiol proton. EWGs stabilize the resulting thiolate anion (ArS⁻) by delocalizing the negative charge through resonance and induction. This stabilization lowers the pKa of the thiol, making it a stronger acid. A lower pKa generally correlates with a more available thiolate anion at a given pH, which can enhance its effectiveness as a nucleophile.

Electron-Donating Groups (EDGs): Conversely, the placement of an EDG, such as a methoxy (B1213986) (-OCH3) or an amino (-NH2) group, on the ring would decrease the acidity of the thiol. EDGs donate electron density to the ring, which destabilizes the thiolate anion. This destabilization results in a higher pKa value, rendering the thiol a weaker acid.

The Hammett equation provides a quantitative framework for understanding these electronic effects on the reactivity of benzene (B151609) derivatives. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a group, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these electronic effects. For the dissociation of benzenethiols, the reaction constant is positive, indicating that electron-withdrawing groups enhance acidity.

Illustrative pKa Values of Substituted Benzenethiols

While specific data for substituted 2-propylbenzene-1-thiols is scarce, the trend can be illustrated by comparing the pKa values of other substituted benzenethiols.

| Compound | Substituent (at para-position) | Electronic Effect | Approximate pKa |

|---|---|---|---|

| 4-Nitrobenzenethiol | -NO₂ | Strongly Electron-Withdrawing | 4.5 |

| Benzenethiol (B1682325) | -H | Neutral (Reference) | 6.6 |

| 4-Methylbenzenethiol (Toluene-4-thiol) | -CH₃ | Weakly Electron-Donating | 6.9 |

| 4-Methoxybenzenethiol | -OCH₃ | Strongly Electron-Donating | 7.1 |

Note: These values are for para-substituted compounds and serve to illustrate the electronic trends that would also apply to a substituted this compound system.

Impact of Alkyl Chain Isomerism on Chemical Behavior

The isomeric structure of the alkyl group at the ortho position—specifically comparing the n-propyl group of this compound with a branched isopropyl group in 2-isopropylbenzene-1-thiol—has a profound impact on the thiol's reactivity, primarily through steric and, to a lesser extent, electronic effects.

Steric Hindrance:

The most significant difference between an n-propyl and an isopropyl group at the ortho position is the degree of steric hindrance around the thiol group.

2-n-Propylbenzene-1-thiol: The linear n-propyl chain, while providing some bulk, allows for more conformational flexibility. The chain can orient itself away from the thiol group, minimizing direct steric clash.

2-Isopropylbenzene-1-thiol: The isopropyl group is branched at the carbon directly attached to the benzene ring. This creates a much more sterically congested environment around the adjacent thiol group. This increased steric bulk would be expected to significantly hinder the approach of reactants to the sulfur atom, thereby decreasing the rate of reactions where the thiol acts as a nucleophile.

Electronic Effects:

Both n-propyl and isopropyl groups are electron-donating through an inductive effect (+I). However, the isopropyl group is slightly more electron-donating than the n-propyl group. This subtle electronic difference would predict that 2-isopropylbenzene-1-thiol is a slightly weaker acid (higher pKa) than this compound. However, this minor electronic difference is often overshadowed by the more dominant steric effects in determining reaction kinetics.

Comparative Properties of n-Propyl and Isopropyl Groups

| Property | n-Propyl Group | Isopropyl Group | Impact on ortho-Thiol Reactivity |

|---|---|---|---|

| Structure | -CH₂CH₂CH₃ (linear) | -CH(CH₃)₂ (branched) | Branching significantly increases steric bulk. |

| Steric Effect | Moderate steric hindrance | High steric hindrance | The isopropyl group is expected to cause a greater decrease in reaction rates involving the thiol group. |

| Electronic Effect | Weakly electron-donating (+I) | Slightly more electron-donating than n-propyl (+I) | The isopropyl group is predicted to slightly increase the thiol pKa (weaker acid) compared to the n-propyl group. |

Comparative Studies with Unsubstituted and Other Substituted Benzene Thiols

To fully contextualize the reactivity of this compound, it is essential to compare it with unsubstituted benzenethiol and its positional isomer, 4-propylbenzene-1-thiol.

Benzenethiol (Unsubstituted): This serves as the baseline for comparison. The propyl group in this compound is weakly electron-donating. Therefore, this compound is expected to be a slightly weaker acid (higher pKa) than benzenethiol. The key difference, however, is the steric bulk of the ortho-propyl group, which would make the thiol in this compound less accessible and thus a kinetically slower nucleophile in many reactions compared to the unhindered thiol of benzenethiol.

4-Propylbenzene-1-thiol (Positional Isomer): This comparison isolates the effect of the substituent's position. In the para-isomer, the propyl group is remote from the thiol functionality.

Electronic Effect: The electron-donating nature of the propyl group is transmitted through the aromatic system to the thiol group, making 4-propylbenzene-1-thiol a slightly weaker acid than benzenethiol, similar to the 2-propyl isomer.

Steric Effect: Crucially, there is no direct steric hindrance at the thiol group in the 4-propyl isomer.

This lack of steric hindrance means that while the acidities (pKa values) of this compound and 4-propylbenzene-1-thiol are expected to be quite similar, their kinetic reactivity as nucleophiles would likely differ substantially. The unhindered thiol of the 4-propyl isomer would react more rapidly than the sterically congested thiol of the 2-propyl isomer.

Predicted Reactivity Comparison of Benzene Thiols

| Compound | Substituent | Position | Key Differentiating Factor | Predicted Relative Acidity (pKa) | Predicted Relative Nucleophilic Reactivity (Kinetics) |

|---|---|---|---|---|---|

| Benzenethiol | -H | - | Reference compound | Baseline (~6.6) | Baseline |

| This compound | -C₃H₇ | ortho | Steric hindrance at the reaction center | Slightly higher than benzenethiol | Slower than benzenethiol and 4-propyl isomer |

| 4-Propylbenzene-1-thiol | -C₃H₇ | para | Electronic effect without steric hindrance | Slightly higher than benzenethiol (similar to 2-propyl isomer) | Slightly slower than benzenethiol (due to electronics), but faster than 2-propyl isomer |

| 4-Nitrobenzenethiol | -NO₂ | para | Strong electron-withdrawing effect | Significantly lower than benzenethiol | Thiolate is a stable anion, affecting its nucleophilicity profile. |

Advanced Analytical Methodologies for Detection and Quantification of 2 Propylbenzene 1 Thiol

Development of Hyphenated Techniques (e.g., GC-MS/O) for Trace Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) and olfactometry (O) represents a powerful hyphenated technique for the analysis of trace levels of odorous compounds like 2-Propylbenzene-1-thiol. This combination allows for the simultaneous chemical identification and sensory evaluation of volatile constituents in a sample.

For the analysis of VSCs, including aromatic thiols, specialized GC columns are employed to achieve optimal separation. A common choice is a capillary column with a nonpolar stationary phase, which separates compounds based on their boiling points and volatility. The separated compounds are then directed to both an MS detector for identification based on their mass spectra and an olfactometry port where a trained analyst can detect and describe the odor of each eluting compound.

While specific studies detailing the GC-MS/O analysis of this compound are not abundant in publicly available literature, the general principles for VSC analysis can be applied. The following table outlines typical parameters for the GC-MS analysis of volatile sulfur compounds, which would serve as a starting point for method development for this compound.

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Allows for both high and low concentration samples. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation of a wide range of volatile and semi-volatile compounds. |

| Oven Program | Initial temp: 40°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Separates compounds based on their boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| MS Ion Source Temp. | 230 °C | Optimizes ionization of the analytes. |

| MS Quadrupole Temp. | 150 °C | Maintains ion trajectory and mass filtering. |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM for enhanced sensitivity in quantification. |

Optimization of Sample Preparation and Injection Methods

The trace-level concentration of this compound in complex matrices necessitates efficient sample preparation techniques to isolate and concentrate the analyte prior to GC analysis. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free method for this purpose. The optimization of several HS-SPME parameters is crucial for achieving high sensitivity and reproducibility.

Key parameters for optimization include:

Fiber Coating: The choice of the fiber coating is critical and depends on the polarity and volatility of the analyte. For aromatic thiols, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective.

Extraction Temperature and Time: Higher temperatures can increase the volatility of the analyte, leading to higher concentrations in the headspace and faster extraction. However, excessively high temperatures may lead to thermal degradation. The extraction time should be sufficient to allow for equilibrium to be reached between the sample headspace and the SPME fiber.

Salt Addition: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic compounds and promotes their partitioning into the headspace, a phenomenon known as the "salting-out" effect.

The following table summarizes the typical effects of key HS-SPME parameters on the extraction efficiency of volatile organic compounds.

| Parameter | Effect of Increase | Rationale |

| Extraction Temperature | Increases extraction efficiency up to an optimum, then may decrease. | Higher temperature increases vapor pressure but can decrease the partition coefficient. |

| Extraction Time | Increases extraction efficiency until equilibrium is reached. | Longer time allows for more analyte to adsorb to the fiber. |

| Sample Agitation | Increases extraction efficiency. | Facilitates mass transfer of the analyte to the headspace. |

| Salt Concentration | Generally increases extraction efficiency for polar analytes in aqueous samples. | "Salting-out" effect reduces analyte solubility in the matrix. |

Strategies for Artifact Avoidance in Analysis

The analysis of thiols is often complicated by their high reactivity, which can lead to the formation of artifacts during sample preparation and analysis. Thiols can be prone to oxidation, especially in the presence of heat and certain metals, leading to the formation of disulfides. This can result in an underestimation of the thiol concentration.

Strategies to mitigate artifact formation include:

Inert Sample Pathway: The use of an inert sample flow path in the GC system is crucial to minimize the interaction of reactive thiols with active sites that can catalyze their degradation. Passivated liners, columns, and detectors are recommended.

Lower Injection Temperatures: While ensuring complete volatilization, using the lowest possible injector temperature can help to minimize thermal degradation of labile compounds like thiols.

Derivatization: Although it adds a step to the sample preparation, derivatization of the thiol group can improve its thermal stability and chromatographic behavior. However, the derivatization reaction itself must be carefully optimized to avoid artifact formation.

Careful Sample Handling: Minimizing the exposure of samples to air and light, and storing them at low temperatures can help to prevent oxidative degradation before analysis.

Application of Electronic Noses and Sensor Technologies for Odorant Detection Principles

Electronic noses (e-noses) are instruments designed to mimic the human sense of smell. They consist of an array of non-specific chemical sensors that respond to volatile compounds. When exposed to an odor, the sensor array produces a characteristic pattern of responses, or a "smellprint," which can be used for identification and classification.

For the detection of this compound and other VSCs, e-noses equipped with sensors sensitive to sulfur compounds, such as metal oxide semiconductors (MOS) or conducting polymers, would be most appropriate. The principle of detection for MOS sensors, for example, is based on the change in electrical conductivity of the semiconductor material upon adsorption of gas molecules.

The data generated by the sensor array is then analyzed using pattern recognition algorithms and chemometric techniques, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), to classify and differentiate between different odors. While the development of e-nose applications for the specific detection of this compound has not been widely reported, the technology holds promise for rapid and non-invasive screening of samples for the presence of this and other odorants.

Method Validation and Interlaboratory Comparison Studies

Method validation is a critical step in the development of any analytical method to ensure its reliability and fitness for purpose. Key validation parameters include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and robustness.

For the analysis of this compound, a validated method would require the establishment of these parameters using certified reference materials or spiked samples. The linearity of the method would be assessed by analyzing a series of standards at different concentrations to establish a calibration curve. Accuracy would be determined by comparing the measured concentration in a reference material to its certified value. Precision would be evaluated by performing repeated measurements on the same sample.

Future Research Directions

Exploration of Novel Synthetic Routes to 2-Propylbenzene-1-thiol

The development of efficient and scalable synthetic methodologies is paramount for the accessibility of this compound for further study. While general methods for the synthesis of aromatic thiols are well-established, their application and optimization for this sterically hindered ortho-substituted compound remain unexplored. diva-portal.orgias.ac.in Future research should focus on a comparative analysis of various synthetic strategies.

A promising avenue involves the Newman-Kwart rearrangement, a robust method for converting phenols to thiophenols. diva-portal.org This multi-step process, starting from the corresponding 2-propylphenol (B147445), could provide a reliable route to this compound. Additionally, transition-metal-catalyzed C-H functionalization offers a more direct approach. nih.govnih.gov Investigating catalytic systems that can selectively introduce a thiol group at the ortho position of propylbenzene (B89791) would represent a significant advancement in synthetic efficiency.

Further research should also explore the reduction of corresponding sulfonyl chlorides or disulfides, as well as nucleophilic aromatic substitution reactions on activated 2-propyl-substituted aromatic precursors. researchgate.net A systematic study of these routes, evaluating factors such as yield, purity, cost-effectiveness, and scalability, is essential. The findings of these investigations could be summarized in a comparative data table.

Table 1: Proposed Synthetic Routes for Future Investigation

| Synthetic Route | Starting Material | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Newman-Kwart Rearrangement | 2-Propylphenol | Dimethylthiocarbamoyl chloride, heat, base | High yield, metal-free. diva-portal.org | Multi-step process, harsh thermal conditions. |

| Catalytic C-H Thiolation | Propylbenzene | Thiolating agent (e.g., elemental sulfur), transition metal catalyst (e.g., Pd, Cu) | Atom economy, direct functionalization. nih.gov | Regioselectivity, catalyst cost and deactivation. |

| Reduction of Sulfonyl Chloride | 2-Propylbenzenesulfonyl chloride | Reducing agents (e.g., LiAlH4, Zn/HCl) | Readily available starting materials. | Harsh reducing conditions, functional group tolerance. |

Deeper Understanding of Complex Reaction Mechanisms

The reactivity of this compound is largely uncharacterized. Future studies should aim to elucidate the mechanisms of its participation in various chemical transformations. The presence of the thiol group suggests a rich reaction chemistry, including oxidation, alkylation, and participation in "click" reactions like the thiol-ene reaction. nih.govresearchgate.net

Investigating the kinetics and thermodynamics of the oxidation of this compound to its corresponding disulfide would be a fundamental starting point. Understanding the role of various oxidants and catalysts in this process is crucial. Furthermore, the reaction of the thiolate anion, generated by deprotonation, with various electrophiles would provide insight into its nucleophilicity and potential for forming new carbon-sulfur bonds.

The free-radical reactions of this compound, particularly its addition to alkenes and alkynes, warrant detailed investigation. rsc.org Understanding the regioselectivity and stereoselectivity of these reactions will be important for synthetic applications. Mechanistic studies employing techniques such as kinetic monitoring, isotopic labeling, and computational modeling will be vital in constructing a comprehensive picture of its reactivity.

Expansion of Advanced Materials Applications

Aromatic thiols are widely used in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces. iphy.ac.cnmdpi.comoaepublish.com The propyl group in this compound could introduce unique packing and interfacial properties in SAMs on gold or other noble metal surfaces. Future research should explore the formation and characterization of SAMs of this compound, investigating their thermal and chemical stability, and their potential applications in areas such as corrosion inhibition, molecular electronics, and biosensing. researchgate.net

The incorporation of this compound as a monomer or functionalizing agent in polymers could lead to novel materials with tailored properties. Thiol-ene click chemistry provides an efficient route to polymer modification. nih.govresearchgate.net Investigating the polymerization of vinyl monomers in the presence of this compound as a chain transfer agent could also yield polymers with controlled molecular weights and end-group functionalities. Furthermore, its use as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a building block for functional dyes and pigments could be explored.

Development of Enhanced Spectroscopic and Analytical Techniques